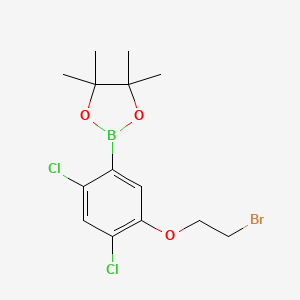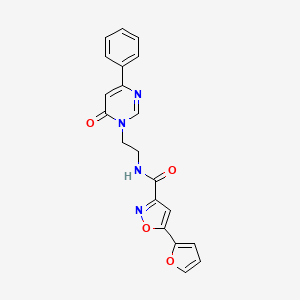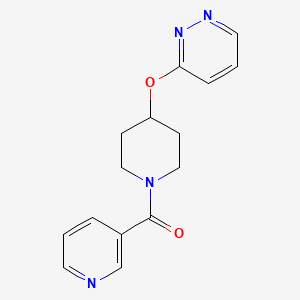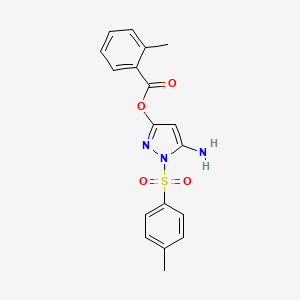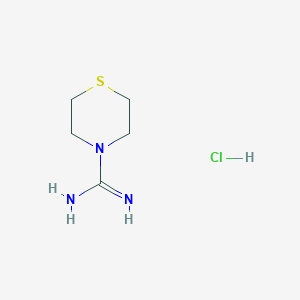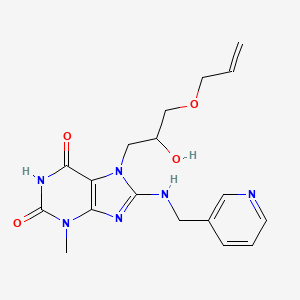
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(allyloxy)-2-hydroxypropyl)-3-methyl-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Purine derivatives, akin to the mentioned compound, are synthesized through various chemical reactions that enhance their potential applications in medicinal chemistry and material science. The synthesis of [c,d]-fused purinediones illustrates a methodological advancement in creating purine derivatives with specific substituents, showcasing their versatility and adaptability for different scientific applications (Ondrej imo, Rybár, Alföldi, 1995). Such methodologies are crucial for developing compounds with desired physicochemical properties, including solubility, stability, and reactivity.
Biological Activities and Therapeutic Potential
Purine derivatives exhibit a broad spectrum of biological activities, making them valuable in the discovery of new therapeutic agents. For instance, substituted pyridines and purines containing 2,4-thiazolidinedione have been evaluated for their potential hypoglycemic and hypolipidemic activities, suggesting their usefulness in treating metabolic disorders (Kim et al., 2004). Additionally, specific purine derivatives have been explored for their antioxidant activities, further underscoring their therapeutic potential in managing oxidative stress-related diseases (Hakobyan et al., 2020).
Drug Discovery and Development
The role of purine derivatives in drug discovery and development is exemplified by their application in synthesizing compounds with significant antiinflammatory, antiproliferative, and antimicrobial activities. Research into novel pyrazolo[3,4-c]pyridines has revealed promising antiproliferative properties against various cancer cell lines, highlighting the potential of purine derivatives in oncology (Gavriil et al., 2017). This therapeutic potential is further supported by studies on 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which exhibit antiinflammatory activity, demonstrating the broad applicability of purine derivatives in addressing inflammatory conditions (Kaminski et al., 1989).
Eigenschaften
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-3-7-28-11-13(25)10-24-14-15(23(2)18(27)22-16(14)26)21-17(24)20-9-12-5-4-6-19-8-12/h3-6,8,13,25H,1,7,9-11H2,2H3,(H,20,21)(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCIKHHFWJLHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CN=CC=C3)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

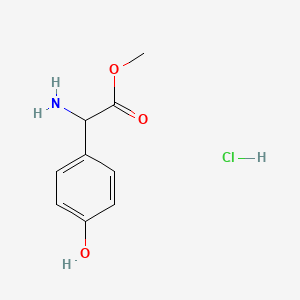
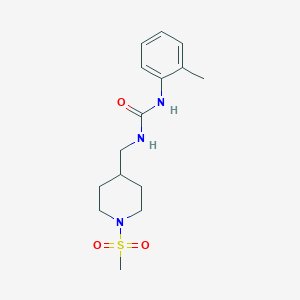

![1-(7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2659143.png)
![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)
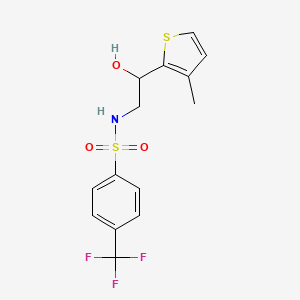
![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)
